molecular formula C12H9FN6 B12494665 7-Amino-5-(2-fluorophenyl)-4,5-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile

7-Amino-5-(2-fluorophenyl)-4,5-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile

Cat. No.: B12494665
M. Wt: 256.24 g/mol
InChI Key: QZVAFNRWDXVUDN-UHFFFAOYSA-N
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Description

7-amino-5-(2-fluorophenyl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile is a heterocyclic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-amino-5-(2-fluorophenyl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile typically involves the cyclocondensation of aminoazoles with (ethoxymethylidene)malononitrile. This reaction is usually carried out in pyridine under reflux conditions . The reaction conditions can be optimized by varying the solvent and the presence of catalysts to improve the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using microwave-mediated, catalyst-free synthesis methods. This approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation, resulting in a high yield of the target compound in a short reaction time .

Chemical Reactions Analysis

Types of Reactions

7-amino-5-(2-fluorophenyl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and nitrile groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

7-amino-5-(2-fluorophenyl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-amino-5-(2-fluorophenyl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its biological effects. The presence of the fluorophenyl group enhances its binding affinity to specific targets, contributing to its potency .

Properties

Molecular Formula

C12H9FN6

Molecular Weight

256.24 g/mol

IUPAC Name

7-amino-5-(2-fluorophenyl)-4,5-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile

InChI

InChI=1S/C12H9FN6/c13-9-4-2-1-3-7(9)10-8(5-14)11(15)19-12(18-10)16-6-17-19/h1-4,6,10H,15H2,(H,16,17,18)

InChI Key

QZVAFNRWDXVUDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2C(=C(N3C(=NC=N3)N2)N)C#N)F

Origin of Product

United States

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